molecular formula C15H11NO3 B6376594 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1262000-72-5

3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376594
CAS RN: 1262000-72-5
M. Wt: 253.25 g/mol
InChI Key: YTOREEOTOMGIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% (3C5MCPP95) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 300.2 g/mol. 3C5MCPP95 is a useful reagent in various organic synthesis reactions and has been used in the synthesis of various biologically active compounds.

Scientific Research Applications

3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% has been used as a reagent in various organic synthesis reactions. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% has also been used in the synthesis of polymers, dyes, and fluorescent probes. Additionally, 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and quinolines.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an electron acceptor in organic reactions. Additionally, 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% can act as an oxidizing agent in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% have not been extensively studied. However, the compound is not believed to be toxic and has not been associated with any adverse effects. Additionally, 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% has not been shown to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its high purity and solubility in organic solvents. Additionally, the compound is relatively inexpensive and is readily available. The main limitation of using 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is that the mechanism of action of the compound is not well understood.

Future Directions

The potential future directions for 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% include further research into its mechanism of action, as well as its potential applications in the synthesis of biologically active compounds. Additionally, further research into the effects of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% on biochemical and physiological processes could provide further insight into the potential applications of the compound. Finally, further research into the potential toxicity of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% could provide valuable information for scientists working with the compound in laboratory experiments.

Synthesis Methods

3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 3-cyanophenol with 3-methoxycarbonylphenyl bromide in the presence of a base, such as sodium hydroxide, to form 3-cyano-5-(3-methoxycarbonylphenyl)phenol. The second step involves the recrystallization of the product in a solvent, such as ethanol, to obtain the desired purity of 3-Cyano-5-(3-methoxycarbonylphenyl)phenol, 95%.

properties

IUPAC Name

methyl 3-(3-cyano-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-3-11(7-12)13-5-10(9-16)6-14(17)8-13/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOREEOTOMGIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684844
Record name Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-methoxycarbonylphenyl)phenol

CAS RN

1262000-72-5
Record name Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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